1-Bromo-1,2-difluoroethene
Overview
Description
1-Bromo-1,2-difluoroethene is an organofluorine compound with the molecular formula C₂HBrF₂ It is a halogenated derivative of ethene, characterized by the presence of bromine and fluorine atoms attached to the carbon-carbon double bond
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-1,2-difluoroethene can be synthesized through several methods. One common approach involves the halogenation of 1,2-difluoroethylene. The reaction typically requires a brominating agent such as bromine (Br₂) or hydrogen bromide (HBr) under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods: Industrial production of this compound often involves large-scale halogenation processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and precise temperature control to achieve efficient bromination.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-1,2-difluoroethene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.
Addition Reactions: The carbon-carbon double bond can participate in addition reactions with electrophiles, resulting in the formation of new compounds.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions, altering its chemical structure and properties.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions (OH⁻), alkoxide ions (RO⁻), and amines (RNH₂).
Addition Reactions: Electrophiles such as hydrogen halides (HX), halogens (X₂), and other electrophilic species are used.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate (KMnO₄) and reducing agents like lithium aluminum hydride (LiAlH₄) are employed.
Major Products Formed:
Substitution Reactions: Products include various substituted ethene derivatives.
Addition Reactions: Products include dihalogenated or halohydrin compounds.
Oxidation and Reduction Reactions: Products vary depending on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Bromo-1,2-difluoroethene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds, which are valuable in materials science and pharmaceuticals.
Biology: The compound’s derivatives are studied for their potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential as a precursor for the development of new drugs and therapeutic agents.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of 1-Bromo-1,2-difluoroethene involves its interaction with various molecular targets and pathways. The presence of bromine and fluorine atoms influences its reactivity and interaction with other molecules. The compound can act as an electrophile or nucleophile, depending on the reaction conditions, and can participate in various chemical transformations.
Comparison with Similar Compounds
1-Bromo-2,2-difluoroethylene: Similar in structure but differs in the position of the fluorine atoms.
1-Bromo-1,1-difluoroethane: Contains a single carbon-carbon bond and two fluorine atoms on the same carbon.
1-Bromo-1-chloro-2,2-difluoroethane: Contains both bromine and chlorine atoms along with two fluorine atoms.
Uniqueness: 1-Bromo-1,2-difluoroethene is unique due to its specific arrangement of bromine and fluorine atoms, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.
Properties
IUPAC Name |
1-bromo-1,2-difluoroethene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2HBrF2/c3-2(5)1-4/h1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQPBMUIOKYTYDS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=C(F)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2HBrF2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70343239 | |
Record name | 1-bromo-1,2-difluoroethene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70343239 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.93 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
358-99-6 | |
Record name | 1-bromo-1,2-difluoroethene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70343239 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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